molecular formula C14H22N6O4 B1665004 Acyclovir L-Isoleucinate CAS No. 142963-63-1

Acyclovir L-Isoleucinate

Cat. No. B1665004
M. Wt: 338.36 g/mol
InChI Key: DYTMGBXTNHPPNK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acyclovir L-Isoleucinate is an acyclovir impurity and an Acyclovir amino acid ester prodrug . Acyclovir is an antiviral drug that slows the growth and spread of the herpes virus in the body . It will not cure herpes, but it can lessen the symptoms of the infection .


Synthesis Analysis

The synthesis of Acyclovir L-Isoleucinate involves the use of 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives . The synthesis of cocrystals was optimized using water as a solvent system .


Molecular Structure Analysis

The molecular formula of Acyclovir L-Isoleucinate is C14H22N6O4 . Its exact mass is 338.17 and its molecular weight is 338.360 . The elemental analysis shows that it contains 49.70% Carbon, 6.55% Hydrogen, 24.84% Nitrogen, and 18.91% Oxygen .


Chemical Reactions Analysis

Acyclovir L-Isoleucinate undergoes various chemical reactions. For instance, a sensor was developed for the electrochemical determination of Acyclovir based on the modified carbon paste electrode (CPE) by CdO/Fe3O4 .

Scientific Research Applications

1. Antiviral Applications

Acyclovir, including its derivative Acyclovir L-Isoleucinate, is widely known for its potent antiviral properties. It has been used effectively against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). McMahon et al. (2008) found that Acyclovir can inhibit HIV replication and select the V75I Reverse Transcriptase Multidrug Resistance Mutation, highlighting its potential as an HIV treatment lead (McMahon et al., 2008). Furthermore, D’Aiuto et al. (2018) reported that R430, a derivative of Acyclovir, effectively inhibits HSV-1 infections and could be a potential treatment for ACV-resistant HSV strains (D’Aiuto et al., 2018).

2. Ocular Pharmacokinetics

The pharmacokinetics of Acyclovir amino acid ester prodrugs, including Acyclovir L-Isoleucinate, has been a subject of interest, especially in the treatment of ocular HSV infections. Katragadda et al. (2008) studied the corneal absorption of these prodrugs, finding varying absorption rates and extents, indicating their potential utility in treating ocular HSV infections (Katragadda et al., 2008).

3. Enhancement of Bioavailability

Several studies have focused on enhancing the bioavailability of Acyclovir. For instance, Hassan et al. (2020) developed solid lipid nanoparticles as Acyclovir carriers, which showed superior oral bioavailability compared to the commercial Acyclovir suspension (Hassan et al., 2020). Bhalekar et al. (2014) formulated Acyclovir nanosuspensions to increase oral bioavailability, showing a three-fold increase over marketed suspension (Bhalekar et al., 2014).

4. Novel Drug Delivery Systems

Research has been conducted on novel drug delivery systems for Acyclovir. Abd-Elsalam and Ibrahim (2021) formulated modified lipid-coated chitosan nanocomplexes of Acyclovir, enhancing dermal delivery for the treatment of skin viral infections (Abd-Elsalam & Ibrahim, 2021). Another example is the work by Derudas et al. (2009), who designed Acyclovir monophosphorylated derivatives using ProTide technology for potential anti-HIV activity (Derudas et al., 2009).

Future Directions

While Acyclovir remains the gold standard in the treatment of herpes virus infections, the emergence of new delivery systems improving its bioavailability is promising . The analogues of acyclovir, especially their esters, characterized by significantly higher bioavailability and safety, may gradually replace acyclovir in selected applications .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMGBXTNHPPNK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162244
Record name Acyclovir L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acyclovir L-Isoleucinate

CAS RN

142963-63-1
Record name Acyclovir L-isoleucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acyclovir L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACYCLOVIR L-ISOLEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0033O85U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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